molecular formula C23H20N4O5 B2802340 1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide CAS No. 2097937-58-9

1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide

Cat. No. B2802340
CAS RN: 2097937-58-9
M. Wt: 432.436
InChI Key: ZXDWVTLFRNPYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide is a useful research compound. Its molecular formula is C23H20N4O5 and its molecular weight is 432.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Compounds with structural similarities to the given compound have been synthesized and studied for their properties and potential applications. For instance, the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its derivatives showcases the versatility of these compounds in chemical synthesis and their potential utility in various applications (El’chaninov & Aleksandrov, 2017).

Antiviral and Anticonvulsant Activities

  • Some derivatives of quinazolinones, which share structural similarities with the compound , have been explored for their antiviral activities against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus (Pandey et al., 2008). Additionally, certain quinazolinone derivatives have been investigated for their potential as anticonvulsants, demonstrating the therapeutic potential of this class of compounds (Noureldin et al., 2017).

Antitumor Agents

  • Quinazolin-4-one-based compounds, similar to the one you're interested in, have been studied for their antitumor properties. Some derivatives have shown high growth-inhibitory activity and unique biochemical characteristics like delayed, non-phase specific, cell-cycle arrest, indicating their potential in cancer research (Bavetsias et al., 2002).

Antimicrobial and Antitubercular Agents

  • Research has also been conducted on the antimicrobial properties of certain quinazolinone derivatives, with some compounds showing significant growth inhibition against bacteria and fungi (Abu‐Hashem, 2018). In addition, quinazolin-4-ones linked to 1,3-thiazole have demonstrated potential as anti-tubercular agents, showing efficacy against Mycobacterium tuberculosis (Nagaladinne et al., 2020).

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-14-4-7-16(8-5-14)27-22(30)18-9-6-15(21(29)25-12-17-3-2-10-32-17)11-19(18)26(23(27)31)13-20(24)28/h2-11,18H,12-13H2,1H3,(H2-,24,25,28,29)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCZITLQLMVRDK-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C=CC(=CC3=[N+](C2=O)CC(=O)N)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.